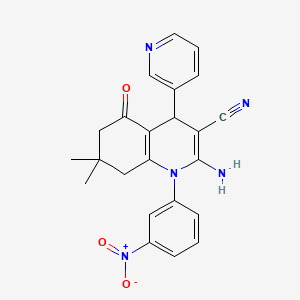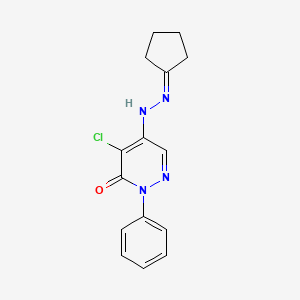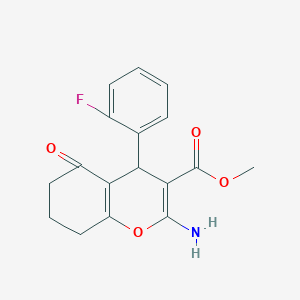![molecular formula C36H38O7 B11101045 2,2'-{[4-(Propan-2-yloxy)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11101045.png)
2,2'-{[4-(Propan-2-yloxy)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of reagents such as sodium borohydride for reduction reactions, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the formation of alcohols or other reduced compounds.
Scientific Research Applications
2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{(4-ISOPROPOXYPHENYL)[4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of aromatic rings and functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C36H38O7 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-[[4-(4-methoxyphenyl)-2,6-dioxocyclohexyl]-(4-propan-2-yloxyphenyl)methyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C36H38O7/c1-21(2)43-29-15-9-24(10-16-29)34(35-30(37)17-25(18-31(35)38)22-5-11-27(41-3)12-6-22)36-32(39)19-26(20-33(36)40)23-7-13-28(42-4)14-8-23/h5-16,21,25-26,34-36H,17-20H2,1-4H3 |
InChI Key |
CPQBVJIRKSSSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C2C(=O)CC(CC2=O)C3=CC=C(C=C3)OC)C4C(=O)CC(CC4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11100969.png)
![Ethanone, 1-[1-(4-aminofurazan-3-yl)-5-methyl-1,2,3-triazol-4-yl]-, 1-naphthylmethylenehydrazone](/img/structure/B11100970.png)
![O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11100983.png)
![3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B11100985.png)

![4-{[(E)-(4-bromophenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11100998.png)
![1-methyl-4-[4-methyl-4-(tetrahydro-2H-pyran-2-yloxy)hex-2-yn-1-yl]piperazine](/img/structure/B11101017.png)

![N,N'-propane-1,2-diylbis(2-{(2-methylphenyl)[(4-methylphenyl)sulfonyl]amino}acetamide) (non-preferred name)](/img/structure/B11101024.png)


![4-chloro-N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]aniline](/img/structure/B11101034.png)
![N-methyl-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}formamide](/img/structure/B11101046.png)
![Methyl 3,3,3-trifluoro-2-{4-[(furan-2-ylcarbonyl)(methyl)amino]phenyl}-2-hydroxypropanoate](/img/structure/B11101052.png)
